3-Fluoro-2-hydroxy-4-iodobenzonitrile
Overview
Description
3-Fluoro-2-hydroxy-4-iodobenzonitrile is a colorless crystalline solid with the molecular formula C7H3FINO and a molecular weight of 263.01 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: This can be achieved using fluorinating agents such as silver trifluoride (AgF3) or cesium hydrogen fluoride (CsHF2) under appropriate reaction conditions .
Industrial Production Methods: While specific industrial production methods for 3-Fluoro-2-hydroxy-4-iodobenzonitrile are not extensively documented, the general approach involves large-scale synthesis using similar fluorinating agents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-hydroxy-4-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodine atom.
Oxidation and Reduction Reactions: The hydroxyl group allows for oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation can produce corresponding quinones.
Scientific Research Applications
3-Fluoro-2-hydroxy-4-iodobenzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and the development of novel compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-hydroxy-4-iodobenzonitrile involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
2-Fluoro-4-iodobenzonitrile (C7H3FIN): Similar in structure but differs in the position of the hydroxyl group.
3-Fluoro-4-hydroxybenzonitrile (C7H4FNO): Lacks the iodine atom, affecting its reactivity and applications.
Uniqueness: 3-Fluoro-2-hydroxy-4-iodobenzonitrile is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-fluoro-2-hydroxy-4-iodobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FINO/c8-6-5(9)2-1-4(3-10)7(6)11/h1-2,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKCBPDAUMJNPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)O)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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